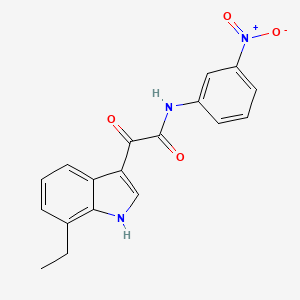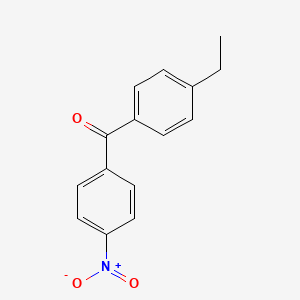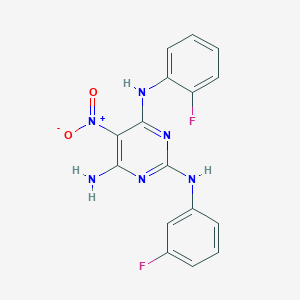
2-(7-ethyl-1H-indol-3-yl)-N-(3-nitrophenyl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-ethyl-1H-indol-3-yl)-N-(3-nitrophenyl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-ethyl-1H-indol-3-yl)-N-(3-nitrophenyl)-2-oxoacetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.
Formation of the Amide Bond: The amide bond can be formed by reacting the indole derivative with 3-nitroaniline in the presence of coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to increase yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized products.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, particularly at the nitro group or the indole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Aplicaciones Científicas De Investigación
2-(7-ethyl-1H-indol-3-yl)-N-(3-nitrophenyl)-2-oxoacetamide may have various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate or as a lead compound for drug development.
Industry: Used in the development of new materials or as a chemical intermediate in industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(7-ethyl-1H-indol-3-yl)-N-(3-nitrophenyl)-2-oxoacetamide would depend on its specific biological activity. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-indol-3-yl)-N-(3-nitrophenyl)-2-oxoacetamide: Lacks the ethyl group at the 7-position.
2-(7-methyl-1H-indol-3-yl)-N-(3-nitrophenyl)-2-oxoacetamide: Has a methyl group instead of an ethyl group at the 7-position.
2-(7-ethyl-1H-indol-3-yl)-N-(4-nitrophenyl)-2-oxoacetamide: Has the nitro group at the 4-position instead of the 3-position.
Uniqueness
The presence of the ethyl group at the 7-position and the nitro group at the 3-position may confer unique chemical and biological properties to 2-(7-ethyl-1H-indol-3-yl)-N-(3-nitrophenyl)-2-oxoacetamide, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C18H15N3O4 |
|---|---|
Peso molecular |
337.3 g/mol |
Nombre IUPAC |
2-(7-ethyl-1H-indol-3-yl)-N-(3-nitrophenyl)-2-oxoacetamide |
InChI |
InChI=1S/C18H15N3O4/c1-2-11-5-3-8-14-15(10-19-16(11)14)17(22)18(23)20-12-6-4-7-13(9-12)21(24)25/h3-10,19H,2H2,1H3,(H,20,23) |
Clave InChI |
WTUGWHDDOAVZEU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C(=CC=C1)C(=CN2)C(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-2-methylpropan-1-amine](/img/structure/B12484116.png)
![N-cyclohexyl-2-{[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]amino}benzamide](/img/structure/B12484122.png)
![4-chloro-N-[2-(propylcarbamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12484126.png)

![2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B12484132.png)
![4-({4-[2-(Tert-butylamino)-2-oxoethoxy]benzyl}amino)-2-chlorobenzoic acid](/img/structure/B12484136.png)
![17-(4-Nitrophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde (non-preferred name)](/img/structure/B12484138.png)
![4-(2-Hydroxy-3-methoxyphenyl)-1,2,4,10-tetrahydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-3,5-dione](/img/structure/B12484144.png)


![2-chloro-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B12484168.png)
![5-({[3-(1H-benzimidazol-2-yl)propyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12484178.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate](/img/structure/B12484182.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 4-tert-butylbenzoate](/img/structure/B12484196.png)
